molecular formula C11H9F2IO B2841584 6,6-difluoro-7-iodo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one CAS No. 1777805-08-9

6,6-difluoro-7-iodo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

Cat. No. B2841584
CAS RN: 1777805-08-9
M. Wt: 322.093
InChI Key: RSQAOVORQHOMMS-UHFFFAOYSA-N
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Description

6,6-difluoro-7-iodo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is a chemical compound with the CAS Number: 874279-88-6 . It has a molecular weight of 196.2 and its IUPAC name is 6,6-difluoro-6,7,8,9-tetrahydro-5H-benzo[a]cyclohepten-5-one . The compound is stored at a temperature of 4°C and is in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H10F2O/c12-11(13)7-3-5-8-4-1-2-6-9(8)10(11)14/h1-2,4,6H,3,5,7H2 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 196.2 . It is stored at a temperature of 4°C and is in liquid form .

Scientific Research Applications

Chemical Synthesis and Structural Characterization

  • A study on a related compound, (Z)-2,8-dibromo-9-(bromomethylene)-3,5,5-trimethyl-6,7,8,9-tetrahydro-5H-benzo[7] annulene, focused on its synthesis and characterization using NMR, FT-IR spectroscopy, and X-ray diffraction. The research revealed the formation of halogen bonds, C–H···π interactions, and C–H⋯Br hydrogen bonds in the solid state (Edder et al., 2019).

Multicomponent Reaction Synthesis

  • An efficient multicomponent reaction was reported for preparing derivatives of 2-amino-4-aryl-6,7,8,9-tetrahydro-5H-benzo[7]annulene-1,3-dicarbonitriles. These compounds are recognized as acceptor–donor–acceptor systems with unique chemical properties, synthesized with excellent yields (Rong et al., 2012).

Conformational Analysis and Reactions

  • A study detailed the synthesis, conformational analysis, and transannular reactions of 5,9-Propanobenzo[7]annulene derivatives. It highlighted the conformational preferences of these compounds and their reactions under different conditions (Camps et al., 1997).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

6,6-difluoro-7-iodo-8,9-dihydro-7H-benzo[7]annulen-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2IO/c12-11(13)9(14)6-5-7-3-1-2-4-8(7)10(11)15/h1-4,9H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSQAOVORQHOMMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(=O)C(C1I)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,6-difluoro-7-iodo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

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